Lipophilicity Advantage: Ethyl Ester XLogP3 vs. Free Acid
The target compound exhibits a computed XLogP3 of 1.5, positioning it 0.7 log units above its free acid counterpart (4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, XLogP3 = 0.8) . This difference translates to an approximately 5‑fold higher octanol-water partition coefficient, which is consistent with the removal of the ionizable carboxylic acid proton. In contrast, non‑fluorinated ethyl 3-(1H-pyrazol‑1‑yl)butanoate analogs typically exhibit XLogP3 values 0.8–1.2 units lower due to the absence of the trifluoromethyl group [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: XLogP3 = 0.8 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed XLogP3 (PubChem/XLogP3 algorithm, BOC Sciences datasheets) |
Why This Matters
A 0.7‑unit logP shift directly impacts passive membrane permeability and Caco‑2 permeability predictions, making the ethyl ester the preferred choice when higher cellular uptake is required without introducing bulkier ester groups.
- [1] Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev. 2021, 121 (3), 1670–1715. https://doi.org/10.1021/acs.chemrev.0c01015 View Source
